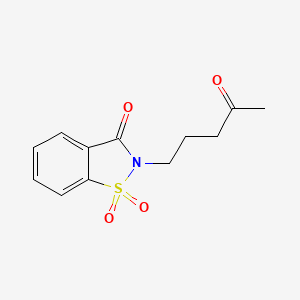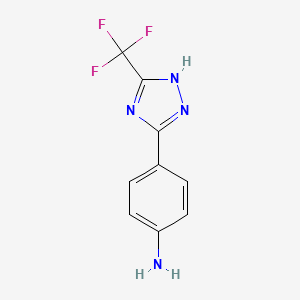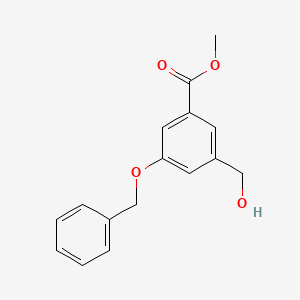
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C16H16O4. This compound is characterized by the presence of a benzyloxy group, a hydroxymethyl group, and a benzoic acid methyl ester moiety. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate typically involves the esterification of 3-Benzyloxy-5-hydroxymethyl-benzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Benzyloxy-5-carboxybenzoic acid.
Reduction: 3-Benzyloxy-5-hydroxymethyl-benzyl alcohol.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
- 3,4-Bis-benzyloxy-5-methoxy-benzoic acid methyl ester
- 3-Benzyloxy-4,5-dimethoxy-benzoic acid methyl ester
Uniqueness
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate is unique due to the presence of both a benzyloxy group and a hydroxymethyl group on the benzoic acid methyl ester framework
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
methyl 3-(hydroxymethyl)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-19-16(18)14-7-13(10-17)8-15(9-14)20-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
Clave InChI |
XHVFILZXFZYVRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
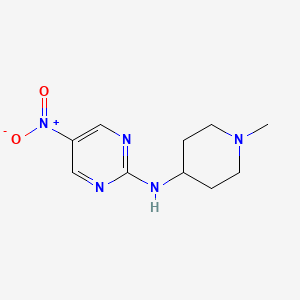
![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B8648550.png)
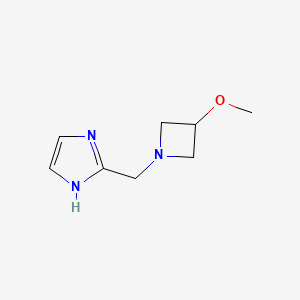
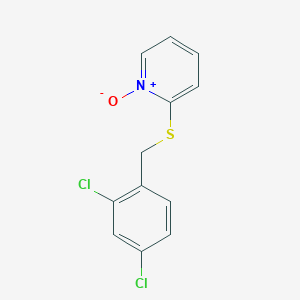
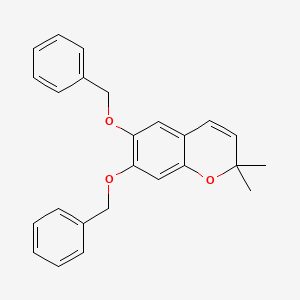
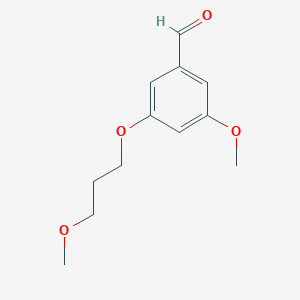
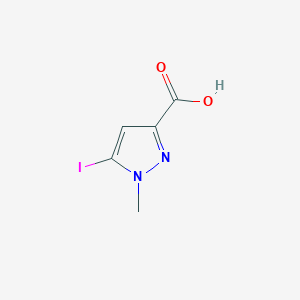
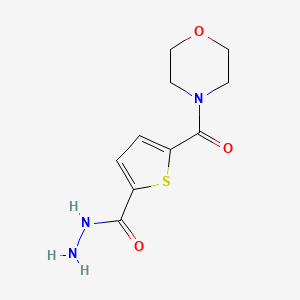
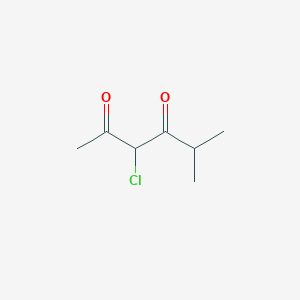
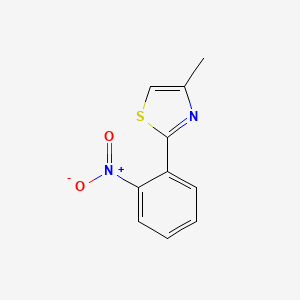
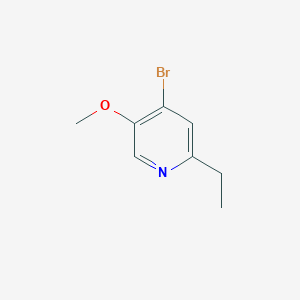
![4-butyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8648639.png)
